1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione
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Overview
Description
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a cyclopentyl group with hydroxyl and hydroxymethyl substitutions, along with an iodine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl groups, while substitution reactions can introduce various functional groups in place of the iodine atom .
Scientific Research Applications
1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione,1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-: Similar structure but with a methyl group instead of iodine.
2,4(1H,3H)-Pyrimidinedione,1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-chloro-: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions in biological systems .
Properties
CAS No. |
83967-03-7 |
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Molecular Formula |
C10H13IN2O4 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
1-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c11-7-3-13(10(17)12-9(7)16)6-1-5(4-14)8(15)2-6/h3,5-6,8,14-15H,1-2,4H2,(H,12,16,17)/t5-,6?,8+/m1/s1 |
InChI Key |
NEWOWXPKUVLDTM-UHFKNVDDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CC1N2C=C(C(=O)NC2=O)I)O)CO |
SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)I |
Synonyms |
C-IDU carbocyclic 2'-deoxy-5-iodouridine carbocyclic 5-iodo-2'-deoxyuridine carbocyclic 5-iodo-2'-deoxyuridine, (1R-1alpha,3beta,4alpha)-isomer carbocyclic 5-iodo-2'-deoxyuridine, (1S-1alpha,3alpha,4beta)-isome |
Origin of Product |
United States |
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